Cas no 1494670-02-8 (2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Ethylpyridine-3-boronic Acid Pinacol Ester
- 2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- MFCD13182289
- AC4371
- DB-251502
- AKOS027256879
- SY029184
- 1494670-02-8
- CS-0446884
- MB13305
- 2-ETHYL-3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- 2-ETHYLPYRIDINE-3-BORONIC ACID PINACOL ESTER
- CS-32024
-
- MDL: MFCD13182289
- インチ: InChI=1S/C13H20BNO2/c1-6-11-10(8-7-9-15-11)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
- InChIKey: XYJDZEDMXUWYRC-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C=CC=N1)B2OC(C)(C)C(C)(C)O2
計算された属性
- せいみつぶんしりょう: 233.1587090g/mol
- どういたいしつりょう: 233.1587090g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31.4Ų
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029193376-1g |
2-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95% | 1g |
704.88 USD | 2021-06-01 | |
eNovation Chemicals LLC | Y1000607-1g |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95% | 1g |
$880 | 2024-08-02 | |
Chemenu | CM210223-1g |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95%+ | 1g |
$707 | 2022-09-02 | |
abcr | AB389673-100mg |
2-Ethylpyridine-3-boronic acid pinacol ester |
1494670-02-8 | 100mg |
€892.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D694338-1g |
2-Ethylpyridine-3-boronic Acid Pinacol Ester |
1494670-02-8 | 97% | 1g |
$825 | 2025-02-27 | |
eNovation Chemicals LLC | D694338-1g |
2-Ethylpyridine-3-boronic Acid Pinacol Ester |
1494670-02-8 | 97% | 1g |
$825 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10618-500MG |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95% | 500MG |
¥ 2,851.00 | 2023-03-30 | |
abcr | AB389673-100 mg |
2-Ethylpyridine-3-boronic acid pinacol ester |
1494670-02-8 | 100mg |
€892.00 | 2023-04-25 | ||
Chemenu | CM210223-1g |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95 % | 1g |
$707 | 2021-08-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10618-10G |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
1494670-02-8 | 95% | 10g |
¥ 21,384.00 | 2023-03-30 |
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献
-
1. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineに関する追加情報
Recent Advances in the Application of 2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1494670-02-8) in Chemical Biology and Pharmaceutical Research
The compound 2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1494670-02-8) has recently emerged as a significant intermediate in medicinal chemistry and chemical biology research. This boronic ester derivative has shown promising applications in Suzuki-Miyaura cross-coupling reactions, serving as a key building block for the synthesis of various biologically active molecules. Recent studies have highlighted its utility in developing novel kinase inhibitors and PET radiotracers, particularly in oncology and neurodegenerative disease research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a precursor for synthesizing Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized the boronic ester moiety of 1494670-02-8 to create a series of pyridine-based compounds with improved selectivity and pharmacokinetic properties. The resulting molecules showed enhanced blood-brain barrier penetration, making them potential candidates for treating central nervous system lymphomas.
In the field of radiopharmaceuticals, recent work has explored the use of 2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a precursor for 18F-labeled compounds. A 2024 Nature Communications article reported its application in developing novel PET imaging agents for amyloid-β plaques, with the boronic ester group facilitating efficient radiofluorination through a one-step isotopic exchange reaction. This approach significantly improved radiochemical yields compared to traditional methods.
The compound's stability profile has been extensively characterized in recent pharmaceutical development studies. Research published in Organic Process Research & Development (2024) investigated optimal storage conditions and demonstrated that 1494670-02-8 maintains excellent chemical stability under nitrogen atmosphere at -20°C for extended periods. These findings have important implications for large-scale production and storage in industrial settings.
Emerging applications in PROTAC (Proteolysis Targeting Chimera) technology have also been reported. The pyridine-boronic ester structure serves as an effective linker in bifunctional molecules designed to target oncogenic proteins for degradation. Recent preclinical studies have shown promising results in targeting estrogen receptors for breast cancer therapy, with the compound's modular structure allowing for rapid optimization of degradation efficiency.
Future research directions for 1494670-02-8 include exploration of its potential in antibody-drug conjugates (ADCs) and as a building block for covalent inhibitors. The compound's unique structural features offer opportunities for developing next-generation therapeutics with improved target engagement and reduced off-target effects. Ongoing clinical trials involving derivatives of this compound are expected to yield important data in the coming years.
1494670-02-8 (2-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) 関連製品
- 2168773-10-0(2-methyl-5-(2-methylpiperidin-4-yl)piperidine)
- 1361474-67-0(3-(3,4,5-Trichlorophenyl)-6-(trifluoromethyl)picolinaldehyde)
- 1251557-07-9(2-ethoxy-N-{1-3-(4-fluorophenyl)-1H-pyrazole-4-carbonylpiperidin-4-yl}benzamide)
- 1261984-37-5([1,1'-Biphenyl]-3-ol, 4'-chloro-3'-methyl-5-(trifluoromethoxy)-)
- 2199320-10-8(1-(cyclopropylmethoxy)-4-methylphthalazine)
- 1216987-60-8(6-methyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide hydrochloride)
- 899952-78-4(N-(2H-1,3-benzodioxol-5-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide)
- 21886-56-6(2,3'-Dichloroacetophenone)
- 1183551-89-4(Benzyl (3-hydroxypropyl)(isopropyl)carbamate)
- 2060039-75-8(7-methyl-2-(trifluoromethyl)-2H-chromene-3-carbonitrile)
